Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the piperidine and pyridine rings, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives with tert-butoxycarbonyl protecting groups. Examples include:
- Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate analogs with different substituents on the piperidine or pyridine rings.
- Compounds with similar structural motifs but different protecting groups or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H39N3O4 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
benzyl 2-[6-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H39N3O4/c1-29(2,3)36-28(34)32(24-14-8-5-9-15-24)26-18-17-23(20-30-26)25-16-10-11-19-31(25)27(33)35-21-22-12-6-4-7-13-22/h4,6-7,12-13,17-18,20,24-25H,5,8-11,14-16,19,21H2,1-3H3 |
InChI Key |
RLLUZDAAYFSLNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3CCCCN3C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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